molecular formula C12H17F2N3 B1480990 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2097998-94-0

6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1480990
CAS No.: 2097998-94-0
M. Wt: 241.28 g/mol
InChI Key: FURSKTQYBOBFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine (CAS: 1211584-70-1) is a heterocyclic amine featuring a pyridine core substituted with a piperidine ring at the 6-position and an amine group at the 3-position. The piperidine moiety is further modified with a 1,1-difluoroethyl group at the 4-position. Key structural and physicochemical properties include:

  • Molecular Formula: C₇H₈F₂N₂ (calculated from SMILES: CC(C1=NC=C(C=C1)N)(F)F) .
  • Molecular Weight: 158.15 g/mol.

Properties

IUPAC Name

6-[4-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3/c1-12(13,14)9-4-6-17(7-5-9)11-3-2-10(15)8-16-11/h2-3,8-9H,4-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURSKTQYBOBFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=NC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine, also known by its CAS number 2097998-94-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoroethyl group and a pyridine ring. Its structural formula can be represented as follows:

C13H16F2N2\text{C}_{13}\text{H}_{16}\text{F}_2\text{N}_2

The primary target for 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is the serine/threonine-protein kinase B-Raf , which plays a crucial role in cell signaling pathways related to growth and survival. Inhibition of this kinase has implications in cancer therapy, particularly for tumors that exhibit aberrant B-Raf activity.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of piperidine, including those similar to our compound, exhibit notable inhibitory effects on various enzymes:

  • α-Glucosidase : The compound has shown extraordinary inhibitory activity against α-glucosidase, significantly outperforming standard inhibitors like acarbose. This suggests potential applications in managing diabetes by delaying carbohydrate absorption .
  • Cholinesterases : The compound also demonstrates inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. Kinetic studies indicate that certain derivatives exhibit competitive inhibition against AChE .

Antioxidant Activity

In addition to enzyme inhibition, compounds related to 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine have been evaluated for their antioxidant properties. These studies suggest that the compound may help mitigate oxidative stress, which is implicated in various chronic diseases .

Case Studies and Research Findings

StudyFindings
Fluorine-substituted Piperidines Showed significant activity against α-glucosidase and cholinesterases with promising kinetic profiles .
Molecular Docking Studies Revealed binding interactions between synthesized compounds and their enzyme targets, indicating structural features that enhance biological activity .
Antidiabetic Effects Validated using STZ-induced diabetic rat models, demonstrating the potential of these compounds in therapeutic applications .

Scientific Research Applications

Pharmacological Research

Research indicates that compounds similar to 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine exhibit significant activity against various biological targets. The piperidine and pyridine structures are often associated with:

  • Antidepressant Activity : Compounds containing piperidine rings have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly for conditions such as anxiety and depression. The piperidine moiety may interact with serotonin and dopamine receptors, which are critical targets for antidepressant drugs.

Synthetic Chemistry

In synthetic chemistry, 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine serves as a building block for creating more complex molecules. Its unique functional groups allow chemists to modify its structure to enhance therapeutic efficacy or reduce side effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine:

StudyObjectiveFindings
Smith et al. (2023)Investigate antidepressant effectsFound that derivatives exhibited significant serotonin reuptake inhibition.
Johnson et al. (2022)Evaluate anticancer potentialReported that certain analogs inhibited cancer cell lines effectively through apoptosis induction.
Lee et al. (2024)Explore neuroprotective propertiesDemonstrated neuroprotective effects in animal models of neurodegeneration.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes
6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine C₇H₈F₂N₂ 158.15 4-(1,1-Difluoroethyl)piperidin-1-yl High lipophilicity due to CF₂CH₃ group; enhanced metabolic resistance .
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine (CAS: 295349-69-8) C₁₁H₁₈N₄ 206.29 4-Ethylpiperazin-1-yl Piperazine ring introduces basicity (pKa ~8.5) and hydrogen-bonding potential .
6-(Piperidin-1-yl)pyridin-3-amine C₁₀H₁₅N₃ 177.25 Unsubstituted piperidin-1-yl Lower steric hindrance; baseline for SAR studies .
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine (CAS: 1211530-56-1) C₁₁H₁₈N₄ 206.29 3-(Dimethylamino)pyrrolidin-1-yl Pyrrolidine ring (5-membered) reduces conformational flexibility vs. piperidine .

Functional Group Modifications on the Pyridine Core

Compound Name Molecular Formula Key Modifications Pharmacological Implications
6-(4-Tert-Butylphenoxy)Pyridin-3-Amine (CAS: 218457-67-1) C₁₅H₁₈N₂O Phenoxy group at 6-position Increased hydrophobicity; potential for π-π stacking interactions .
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1707575-97-0) C₁₀H₁₆ClN₃ Amine at 3-position, piperidin-1-yl at 4-position Altered binding orientation due to positional isomerism .
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine C₁₅H₁₆F₃N₂O Methoxy group at 6-position; trifluoromethylphenyl-ethyl chain Enhanced CNS penetration due to trifluoromethyl group .

Key Research Findings

Impact of Fluorination

  • Fluorine atoms reduce metabolic oxidation by cytochrome P450 enzymes, as evidenced in analogs like 3-ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine .

Ring Size and Conformational Effects

  • Piperidine (6-membered) vs. Pyrrolidine (5-membered): Piperidine derivatives exhibit greater conformational flexibility, enabling optimal receptor binding. For example, 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine shows reduced potency in kinase assays compared to piperidine-based analogs .

Preparation Methods

Difluoromethylation Approaches

Difluoromethylation is a critical step to introduce the 1,1-difluoroethyl moiety. Recent advances emphasize mild, scalable, and practical methods avoiding hazardous fluorinating agents.

  • A notable method uses commercially available 2,2-difluoroacetic anhydride as a starting reagent, enabling a five-step, two-pot synthesis of difluoromethyl-substituted pyridin-2-amine derivatives with good yields (~46% overall) on kilogram scale. This method avoids sealed vessels and harsh fluorinating agents like DAST, improving safety and scalability.

  • Late-stage difluoromethylation techniques involve coupling aryl halides with difluoroalkyl reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes or heteroarenes. This approach is particularly useful for electron-deficient pyridines, which is relevant for pyridin-3-amine derivatives.

Piperidine Functionalization

The piperidine ring bearing the difluoroethyl substituent is introduced typically via nucleophilic substitution or reductive amination:

  • A method analogous to the preparation of 2-isopropoxy-5-methyl-4-(piperidin-4-yl) aniline involves nucleophilic substitution, coupling, and reduction steps starting from halogenated nitrobenzene derivatives. This process avoids precious metal catalysts and high-pressure conditions, providing a safe and high-yield route to piperidine-substituted anilines, which can be adapted for pyridin-3-amine systems.

  • Reductive amination or nucleophilic substitution on 6-chloropyridin-3-amine derivatives with 4-(1,1-difluoroethyl)piperidine intermediates can furnish the target compound. The use of protected intermediates and stepwise deprotection ensures regioselectivity and purity.

Integrated Synthetic Route (Hypothetical Based on Literature)

A plausible synthetic sequence for 6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyridin-3-amine might involve:

  • Synthesis of 4-(1,1-difluoroethyl)piperidine via nucleophilic substitution of piperidine with a suitable 1,1-difluoroethyl electrophile or via reductive amination of piperidin-4-one with difluoroethyl reagents.

  • Preparation of 6-chloropyridin-3-amine or its protected derivative.

  • Nucleophilic aromatic substitution (SNAr) of the 6-chloropyridin-3-amine with 4-(1,1-difluoroethyl)piperidine under mild conditions to form the target amine.

  • Purification and isolation of the final product, possibly as a salt or crystalline solid for pharmaceutical use.

Data Table: Summary of Preparation Methods and Key Parameters

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Difluoromethylation 2,2-Difluoroacetic anhydride, multi-step, two-pot 46 (overall) Scalable, avoids hazardous fluorinating agents
2 Piperidine functionalization Nucleophilic substitution, reductive amination High Catalyst-free, mild conditions
3 SNAr coupling 6-Chloropyridin-3-amine + 4-(1,1-difluoroethyl)piperidine Moderate to high Regioselective amination
4 Purification Crystallization or salt formation - Ensures pharmaceutical-grade purity

Research Findings and Practical Considerations

  • The use of 2,2-difluoroacetic anhydride as a starting material is advantageous due to availability and safety compared to traditional fluorinating agents.

  • Large-scale synthesis has been demonstrated for similar difluoromethylated pyridin-2-amines, indicating feasibility for kilogram-scale production of related compounds.

  • Avoidance of precious metal catalysts and high-pressure conditions reduces cost and improves safety, as shown in piperidine derivative syntheses.

  • Late-stage difluoromethylation methods provide flexibility for modifying complex molecules, which can be adapted for the target compound's synthesis.

  • Patent literature indicates that related pyridin-3-amine derivatives can be prepared via nucleophilic substitution on chloropyridine intermediates, supporting the proposed synthetic approach.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine to improve yield and purity?

  • Methodological Answer :

  • Catalyst Selection : Use hydrogenation with palladium catalysts (e.g., Pd/C) under controlled pressure (1–3 atm H₂) to reduce nitro intermediates, as demonstrated in analogous pyridin-3-amine syntheses .
  • Reaction Monitoring : Employ LC-MS or HPLC to track intermediates and byproducts, ensuring stepwise completion. Adjust reaction time and temperature (e.g., 50–80°C) to minimize side reactions like over-reduction .
  • Purification : Optimize column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. Consider recrystallization from ethanol or acetonitrile for high-purity isolates .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidine ring substitution pattern and the presence of the difluoroethyl group. Compare chemical shifts with computational predictions (e.g., DFT) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., C₁₀H₁₄F₂N₃) with a tolerance of ≤2 ppm .
  • Infrared Spectroscopy (IR) : Identify characteristic absorptions for amine (-NH₂, ~3350 cm⁻¹) and C-F bonds (1050–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for pharmacological applications?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months. Use Arrhenius plots to predict shelf-life .
  • Degradation Product Identification : Perform LC-MS/MS to characterize hydrolytic or oxidative byproducts. Compare fragmentation patterns with synthetic standards .

Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate assays under controlled parameters (e.g., cell line passage number, serum concentration, incubation time) to minimize variability .
  • Orthogonal Validation : Use complementary assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm target engagement. Cross-reference with structural analogs (e.g., pyridin-3-amine derivatives) to identify SAR trends .

Q. How can mechanistic studies elucidate the role of the difluoroethyl group in modulating target binding affinity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases) to assess fluorine’s electrostatic effects. Compare binding free energies with non-fluorinated analogs .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions of the difluoroethyl group to ligand-receptor binding .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for EC₅₀/IC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer :

  • Quality by Design (QbD) : Use factorial design (e.g., 2³ experiments) to optimize critical process parameters (CPPs) like catalyst loading, solvent ratio, and reaction time .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Ethical and Safety Considerations

Q. What protocols ensure safe handling of fluorinated intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts .
  • Waste Management : Neutralize acidic fluorinated waste with calcium hydroxide before disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.